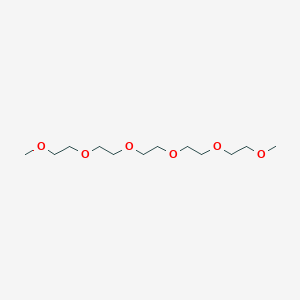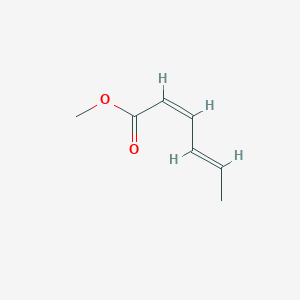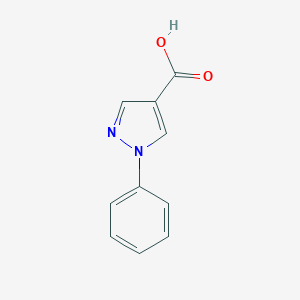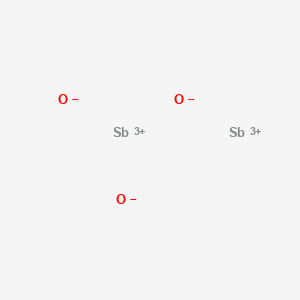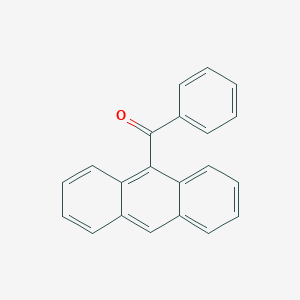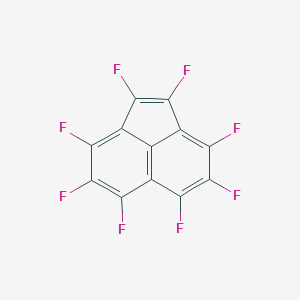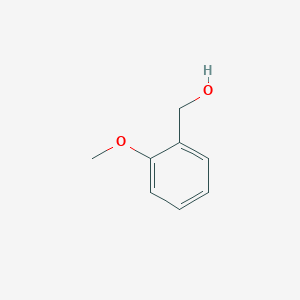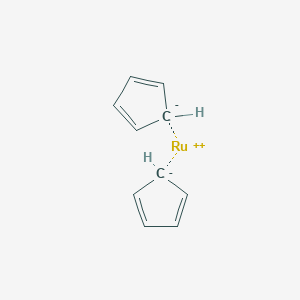
Bis(cyclopentadienyl)ruthenium
Übersicht
Beschreibung
Bis(cyclopentadienyl)ruthenium, also known as ruthenocene, is an organometallic compound with the formula (C₅H₅)₂Ru. It is a member of the metallocene family, which includes compounds with two cyclopentadienyl anions (C₅H₅⁻) bound to a central metal atom. This compound is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Wirkmechanismus
Target of Action
Bis(cyclopentadienyl)ruthenium, also known as dicyclopentadienyl ruthenium or this compound(II), is a complex compound that primarily targets the respiratory system . It has been shown to interact with plasma membrane redox systems , which are implicated in various functions such as proton extrusion, control of internal pH, generation of superoxide, reduction of ferric iron and iron uptake, and control of cell growth and cell proliferation .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. For instance, it has been found that the reaction of the hexanuclear cluster [Ru6C (CO)17] with trimethylamine N-oxide in CH2Cl2 containing cyclopentadiene yielded a variety of products . This suggests that this compound can undergo complex reactions with other compounds, leading to the formation of new products.
Biochemical Pathways
This compound affects several biochemical pathways. It has been associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways . These pathways are crucial for cell proliferation and survival, and their inhibition can lead to decreased cell viability. Additionally, the compound has been found to disrupt the F-actin cytoskeleton integrity , which is crucial for cell shape and movement .
Pharmacokinetics
It is known that the compound is solid in form and has a molecular weight of 23126 . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in a decrease in cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . It also leads to a decrease in cellular clonogenic ability and cell migration . These effects make it a potential candidate for anticancer treatment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as trimethylamine N-oxide, can affect the reactions that the compound undergoes . Additionally, the compound’s action can be influenced by the aggressiveness of the cancer cells and the concentration of the compound .
Biochemische Analyse
Cellular Effects
Bis(cyclopentadienyl)ruthenium has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . These effects are associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . More
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)ruthenium can be synthesized through several methods. One common method involves the reaction of ruthenium trichloride (RuCl₃) with cyclopentadienyl sodium (NaC₅H₅) in an inert atmosphere. The reaction typically proceeds as follows:
RuCl3+2NaC5H5→(C5H5)2Ru+3NaCl
The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through sublimation or recrystallization from solvents like carbon tetrachloride (CCl₄) .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(cyclopentadienyl)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenocene cation [(C₅H₅)₂Ru]⁺.
Reduction: It can be reduced to form ruthenocene anion [(C₅H₅)₂Ru]⁻.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and iodine (I₂).
Reduction: Reducing agents such as sodium amalgam (Na(Hg)) are used.
Major Products Formed
Oxidation: Ruthenocene cation [(C₅H₅)₂Ru]⁺.
Reduction: Ruthenocene anion [(C₅H₅)₂Ru]⁻.
Substitution: Various substituted ruthenocene derivatives, depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)ruthenium has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Bis(cyclopentadienyl)ruthenium can be compared with other metallocenes, such as:
Ferrocene (Fe(C₅H₅)₂): Similar structure but contains iron instead of ruthenium.
Nickelocene (Ni(C₅H₅)₂): Contains nickel and has different electronic properties.
Bis(ethylcyclopentadienyl)ruthenium(II): Similar to this compound(II) but with ethyl-substituted cyclopentadienyl ligands.
This compound stands out due to its stability, versatility, and effectiveness in various applications, making it a unique and valuable compound in the field of organometallic chemistry.
Eigenschaften
CAS-Nummer |
1287-13-4 |
|---|---|
Molekularformel |
C10H20Ru |
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
cyclopentane;ruthenium |
InChI |
InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2; |
InChI-Schlüssel |
JNUAMWJBOWJMAH-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |
Kanonische SMILES |
C1CCCC1.C1CCCC1.[Ru] |
Key on ui other cas no. |
1287-13-4 |
Piktogramme |
Irritant |
Synonyme |
ruthenocene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)

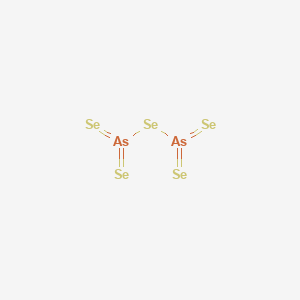
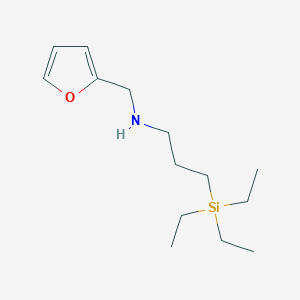


![3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B73190.png)
